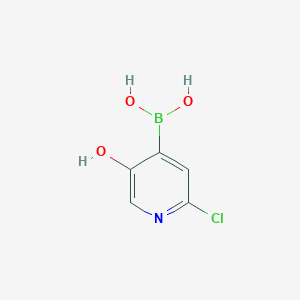

2-Chloro-5-hydroxypyridine-4-boronic acid

Description

The exact mass of the compound 2-Chloro-5-hydroxypyridine-4-boronic acid is 173.0051009 g/mol and the complexity rating of the compound is 137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-hydroxypyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-hydroxypyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-hydroxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDQYJIXTVOVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1O)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233787 | |

| Record name | Boronic acid, B-(2-chloro-5-hydroxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096329-96-1 | |

| Record name | Boronic acid, B-(2-chloro-5-hydroxy-4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-chloro-5-hydroxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-hydroxypyridine-4-boronic acid CAS number and properties

Technical Monograph: 2-Chloro-5-hydroxypyridine-4-boronic acid & Synthetic Equivalents

Part 1: Executive Summary & Compound Identity

Core Insight: In practical medicinal chemistry, 2-Chloro-5-hydroxypyridine-4-boronic acid is rarely isolated as a discrete, shelf-stable reagent due to high susceptibility to protodeboronation and polymerization facilitated by the free hydroxyl group.

Instead, the O-Methylated equivalent (2-Chloro-5-methoxypyridine-4-boronic acid) is the industry-standard "proxy" reagent. It provides the necessary stability for storage and cross-coupling, after which the hydroxyl group is revealed via deprotection. This guide focuses on the properties and handling of this synthetic equivalent, while addressing the theoretical hydroxy-acid where applicable.

Chemical Identity Profile

| Feature | Target Motif (Unstable/In-Situ) | Standard Reagent (Stable) |

| Name | 2-Chloro-5-hydroxypyridine-4-boronic acid | 2-Chloro-5-methoxypyridine-4-boronic acid |

| CAS Number | Not Assigned / In-Situ Only | 1072945-98-2 |

| Structure | Pyridine core, 2-Cl, 5-OH, 4-B(OH)₂ | Pyridine core, 2-Cl, 5-OMe, 4-B(OH)₂ |

| Molecular Weight | ~173.36 g/mol | 187.39 g/mol |

| Formula | C₅H₅BClNO₃ | C₆H₅BClNO₃ |

| Appearance | N/A | Off-white to pale yellow solid |

| Solubility | N/A | DMSO, Methanol, DMF |

Part 2: Synthesis & Manufacturing Architecture

The synthesis of the 4-boronic acid moiety on a 2,5-disubstituted pyridine ring relies heavily on Directed Ortho Metalation (DoM) . The 2-chloro group directs metalation to the C3 or C4 position, but the 5-alkoxy group strongly directs to C4, ensuring regioselectivity.

Synthetic Pathway (Graphviz Diagram)

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM). The methoxy group directs lithiation to the C4 position, preventing C3 metalation.

Detailed Protocol: Synthesis of the Reagent

Note: This protocol synthesizes the stable methoxy-analog.

-

Starting Material: Begin with 2-Chloro-5-hydroxypyridine (CAS 41288-96-4) .

-

Protection: Treat with Methyl Iodide (MeI) and Potassium Carbonate (

) in DMF to yield 2-Chloro-5-methoxypyridine .-

Critical Check: Monitor by TLC to ensure no N-methylation occurs (though O-methylation is favored under basic conditions).

-

-

Lithiation (DoM):

-

Dissolve the methoxy-pyridine in anhydrous THF under Argon.

-

Cool to -78°C .[1]

-

Add LDA (Lithium Diisopropylamide) dropwise. The ortho-directing power of the methoxy group combined with the inductive effect of the chlorine directs the lithium exclusively to the C4 position.

-

-

Boron Capture:

-

Add Triisopropyl borate (

) immediately at -78°C. -

Allow to warm to room temperature.

-

-

Hydrolysis: Quench with dilute aqueous HCl to liberate the boronic acid from the boronate ester.

Part 3: Reactivity & Applications (Suzuki-Miyaura Coupling)

The primary utility of this scaffold is in Suzuki-Miyaura cross-coupling to install the pyridine ring into larger drug scaffolds (e.g., kinase inhibitors).

Reaction Cycle & Deprotection Strategy

Because the free hydroxy-boronic acid is unstable, the workflow involves coupling the methoxy variant first, then deprotecting.

Caption: The "Masked Phenol" strategy. The methoxy group protects the sensitive 5-position during Palladium catalysis.

Experimental Protocol: Suzuki Coupling

Reagents:

-

Reagent: 2-Chloro-5-methoxypyridine-4-boronic acid (1.2 equiv)

-

Halide: Aryl Bromide (1.0 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane

Procedure:

-

Degassing: Sparge the solvent (Dioxane) with Nitrogen for 15 minutes. Oxygen is the enemy of boronic acids (promotes homocoupling and oxidation).

-

Assembly: Combine halide, boronic acid, and base in the reaction vessel. Add catalyst last.

-

Reaction: Heat to 90°C for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Deprotection (The "Reveal"):

-

Dissolve the coupled product in DCM at 0°C.

-

Add

(1M in DCM) dropwise. -

Stir at RT for 2 hours.

-

Quench carefully with Methanol (exothermic!). This reveals the free hydroxyl group.

-

Part 4: Stability & Handling

Protodeboronation

Pyridine boronic acids are notoriously unstable. The electron-deficient nature of the pyridine ring facilitates the hydrolytic cleavage of the C-B bond, especially under basic conditions and high temperatures.

-

Mitigation: If the coupling yield is low, switch to the Pinacol Ester derivative or use anhydrous conditions (e.g.,

in DMF).

Storage

-

Temperature: Store at 2–8°C .

-

Atmosphere: Hygroscopic. Store under Argon.[1] Boronic acids tend to dehydrate to form boroxines (anhydrides) upon standing; this is reversible and typically does not affect stoichiometry significantly if accounted for.

References

-

Santa Cruz Biotechnology. 2-Chloro-5-methoxypyridine-4-boronic acid (CAS 1072945-98-2).[2][3]Link

-

ChemicalBook. 2-Chloro-5-hydroxypyridine Synthesis & Properties.Link

-

PubChem. 2-Chloro-5-hydroxypyridine (CAS 41288-96-4).Link

-

Sigma-Aldrich. 2-Chloro-4-pyridinylboronic acid (Structural Analog).Link

- Bouillon, A., et al. (2002). Synthesis of novel halopyridinylboronic acids and esters. Tetrahedron. (Foundational text on pyridine boronic acid synthesis).

Sources

2-Chloro-5-hydroxypyridine-4-boronic acid molecular weight and formula

Topic: 2-Chloro-5-hydroxypyridine-4-boronic acid: Physicochemical Identity & Handling Guide Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Navigating the Stability-Reactivity Trade-off in Heterocyclic Scaffolds

Executive Summary

The molecular scaffold 2-Chloro-5-hydroxypyridine-4-boronic acid represents a highly functionalized pyridine building block utilized in Fragment-Based Drug Discovery (FBDD). Its unique substitution pattern—combining a halogen handle (2-Cl) for nucleophilic aromatic substitution (

However, this utility comes with a significant penalty: inherent instability . The combination of an electron-rich hydroxyl group and a basic pyridine nitrogen adjacent to the boronic acid moiety accelerates protodeboronation pathways. This guide provides the definitive physicochemical data, stability mechanisms, and optimized handling protocols required to successfully utilize this reagent.

Physicochemical Identity

Precise characterization data derived from stoichiometric calculation and structural analysis.

| Property | Value / Description |

| IUPAC Name | (2-Chloro-5-hydroxypyridin-4-yl)boronic acid |

| Molecular Formula | |

| Molecular Weight | 173.36 g/mol |

| Exact Mass | 173.0051 Da |

| Physical State | Off-white to pale yellow solid (Hygroscopic) |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in |

| pKa (Calculated) | ~8.5 (Phenolic OH), ~3.0 (Pyridine N) |

| CAS Number | Not widely listed; treat as custom intermediate |

Critical Note on Stoichiometry: Boronic acids frequently exist in equilibrium with their cyclic trimeric anhydrides (boroxines). For 2-Chloro-5-hydroxypyridine-4-boronic acid, dehydration leads to the boroxine formula

(MW ~466.2 g/mol ). Always verify the hydration state via-NMR prior to stoichiometric calculations in GMP settings.

Synthetic Challenges: The Protodeboronation Trap

The primary failure mode when using this reagent is protodeboronation , where the

Mechanistic Insight

The stability of heteroaryl boronic acids is dictated by the electronics of the ring.

-

The 2-Chloro Effect: An electron-withdrawing group (EWG) at the 2-position generally stabilizes the

bond by reducing electron density on the ring carbon attached to boron. -

The 5-Hydroxy Effect (Destabilizing): The hydroxyl group is a strong electron-donating group (EDG) via resonance. This increases electron density at the C4 position (ipso to Boron), facilitating protonation of the ipso-carbon—the rate-determining step of protodeboronation.

-

Zwitterionic Activation: Under neutral/basic conditions, the pyridine nitrogen can act as a base, or the boronate can form a "ate" complex, creating a zwitterionic species that rapidly decomposes.

Stability Visualization

The following diagram illustrates the competing pathways between stable reactivity and decomposition.

Figure 1: Kinetic competition between productive cross-coupling (Green) and protodeboronation (Red). Note that the 5-OH group accelerates the "Ipso-C Protonation" step.

Experimental Protocol: "Rapid-Fire" Suzuki Coupling

To successfully couple 2-Chloro-5-hydroxypyridine-4-boronic acid, one must outcompete the decomposition rate. Standard protocols (e.g.,

Recommended Strategy: Use highly active precatalysts (Buchwald G3/G4) and anhydrous bases to facilitate rapid transmetallation at lower temperatures or shorter times.

Reagents & Setup

-

Limiting Reagent: Aryl Halide (1.0 equiv)

-

Boronic Acid: 2-Chloro-5-hydroxypyridine-4-boronic acid (1.5 equiv)[1]

-

Catalyst: XPhos Pd G4 or SPhos Pd G3 (0.02 – 0.05 equiv)

-

Why: These bulky, electron-rich ligands facilitate oxidative addition and, crucially, rapid transmetallation of hindered/unstable boronates.

-

-

Base:

(3.0 equiv) or-

Why: Anhydrous bases reduce the concentration of free water protons, slowing protodeboronation.

-

-

Solvent: 1,4-Dioxane/Water (10:1) or Anhydrous THF (if using CsF).

Step-by-Step Workflow

-

Degassing (Critical): Charge the reaction vial with the Aryl Halide, Boronic Acid, and Base. Seal the vial. Evacuate and backfill with Argon/Nitrogen (

). Oxygen promotes oxidative homocoupling and boronic acid oxidation. -

Solvent Addition: Add degassed solvent via syringe.

-

Catalyst Addition: Add the Pd-Precatalyst last, under a positive pressure of Argon.

-

Reaction:

-

Method A (Thermal): Heat to 80°C. Monitor by LCMS every 30 minutes. Do not run overnight.

-

Method B (Microwave - Preferred): Heat to 100°C for 30 minutes. Rapid heating minimizes the "thermal window" where decomposition occurs before the catalyst is active.

-

-

Quench: Cool to RT. Dilute with EtOAc and slightly acidic water (pH 5-6) to keep the pyridine/phenol neutral for extraction.

Workflow Diagram

Figure 2: Optimized workflow for coupling unstable heteroaryl boronic acids.

Analytical Characterization

Confirming the identity of this molecule requires careful interpretation due to the potential for boroxine formation.

-

-NMR (DMSO-

-

Look for two singlets in the aromatic region (positions 3 and 6).

-

The boronic acid protons (

) typically appear as a broad singlet around 8.0–9.0 ppm, but this may disappear if the sample is wet ( -

Diagnostic Shift: If protodeboronation occurs, the spectrum will show three aromatic signals (splitting pattern of 2-chloro-5-hydroxypyridine) instead of two singlets.

-

-

Mass Spectrometry (ESI):

-

Positive Mode: Boronic acids often do not fly well. You may see the boroxine mass or the methyl-boronate ester if MeOH was used in the mobile phase.

-

Negative Mode: Often more sensitive for boronic acids, showing

.

-

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11220-11224. Link

-

Knochel, P., et al. (2008). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

Sources

Introduction: The Critical Role of pKa in Drug Discovery

An In-depth Technical Guide to the pKa Values of 2-chloro-5-hydroxypyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH.[1] For any compound intended for pharmaceutical use, its pKa values are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Ionization influences solubility, membrane permeability, and binding interactions with biological targets. Consequently, a thorough understanding and accurate determination of a molecule's pKa are indispensable in the early stages of drug discovery and development.

This guide focuses on 2-chloro-5-hydroxypyridine-4-boronic acid, a heterocyclic boronic acid derivative. Boronic acids are a privileged class of compounds in medicinal chemistry, known for their ability to form reversible covalent bonds with diols, a feature exploited in sensors and therapeutics.[2] The subject molecule presents a complex case for pKa analysis due to its multiple ionizable centers: the boronic acid moiety, the basic pyridine nitrogen, and the acidic phenolic hydroxyl group. The interplay of electron-withdrawing and -donating substituents on the pyridine ring further complicates a straightforward estimation of its acid-base properties.

As no direct experimental pKa values for 2-chloro-5-hydroxypyridine-4-boronic acid are readily available in the literature, this guide provides a comprehensive framework for both the theoretical prediction and the experimental determination of these crucial parameters. We will delve into the underlying chemical principles that influence the ionization of each functional group and provide detailed, field-proven protocols for their empirical measurement.

Part 1: Theoretical Framework and pKa Prediction

The ionization state of 2-chloro-5-hydroxypyridine-4-boronic acid is governed by three key functional groups. The equilibrium between the neutral and various ionized species is complex. Understanding the electronic effects of the substituents is paramount to predicting the pKa of each site.[3]

The Multiple Ionization Equilibria

The molecule can undergo protonation at the pyridine nitrogen and deprotonation at the boronic acid and hydroxyl groups. The following diagram illustrates the principal ionization steps.

Caption: Ionization equilibria of 2-chloro-5-hydroxypyridine-4-boronic acid.

Analysis of Substituent Effects on pKa

-

Boronic Acid Acidity (pKa2): Unsubstituted phenylboronic acid has a pKa of approximately 8.6–8.9.[4] Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate complex.[2] The acidity is enhanced by electron-withdrawing groups that stabilize the resulting negative charge. In the target molecule, the electronegative chlorine atom and the electron-deficient pyridine ring are expected to significantly lower the pKa of the boronic acid group, likely into the range of 7-8. For comparison, the pKa of 4-nitrophenylboronic acid is around 7.1.[5]

-

Pyridine Nitrogen Basicity (pKa1): The pKa of the conjugate acid of pyridine is approximately 5.2. This basicity is modulated by substituents. The 2-chloro group is strongly electron-withdrawing via induction, which will decrease the electron density on the nitrogen and significantly lower its basicity (lower pKa1). The 5-hydroxyl group is electron-donating through resonance, which would typically increase basicity. However, the combined effects, dominated by the chloro group and the boronic acid group, are expected to render the pyridine nitrogen significantly less basic than pyridine itself, with a predicted pKa1 likely in the 1-3 range.

-

Phenolic Hydroxyl Acidity (pKa3): Phenol has a pKa of about 10. The acidity of the hydroxyl group in our molecule will be increased (pKa lowered) by the electron-withdrawing chloro and boronic acid substituents, which help to stabilize the phenolate anion through induction and resonance.[6][7] This effect is expected to lower the pKa of the hydroxyl group to a value likely between 8 and 9.5.

Computational Predictions

Accurate computational prediction of pKa values for complex molecules like arylboronic acids is challenging.[4] Density Functional Theory (DFT) calculations can provide valuable estimates, but require careful consideration of multiple conformations of both the acid and its conjugate base in an aqueous solvation model.[4][8][9] Without performing new calculations, we can reference data for similar compounds to establish a likely range.

Table 1: Predicted pKa Ranges and Values for Analogous Compounds

| Ionizable Group | Predicted pKa Range for Target Molecule | Compound | Reported/Predicted pKa | Reference |

| Pyridine-H⁺ | 1.0 - 3.0 | 3-Chloro-2-hydroxypyridine | -2.03 (cation) | [10] |

| Boronic Acid | 7.0 - 8.5 | Pyridine-4-boronic acid | 7.59 (predicted) | [11] |

| Phenolic OH | 8.0 - 9.5 | 2-Chloro-4-nitrophenol | 5.42 | [12] |

Part 2: Experimental Determination of pKa Values

Given the multiple overlapping pKa values, a robust experimental approach is essential for accurate determination. Potentiometric titration and UV-Vis spectrophotometry are the gold-standard methods for this purpose.[13][14]

Experimental Workflow: A Dual-Method Approach

A multi-step workflow ensures accuracy and validation of the determined pKa values.

Caption: Workflow for the experimental determination of pKa values.

Protocol 1: Potentiometric Titration

Potentiometric titration directly measures pH changes in a solution upon the addition of a titrant, making it a highly precise method.[14]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of pure 2-chloro-5-hydroxypyridine-4-boronic acid.

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol can be used, but pKa values must then be extrapolated back to 0% co-solvent.[14]

-

Add a background electrolyte (e.g., KCl or NaCl to 0.1 M) to maintain constant ionic strength.

-

-

Titration:

-

Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.01-0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

To determine all pKa values, it may be necessary to perform a titration with a strong acid (e.g., 0.1 M HCl) from a neutral or slightly basic starting point to determine the pKa of the pyridine nitrogen.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points. For more accurate determination, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot indicate the equivalence points.

-

Alternatively, use a Gran plot for a more precise determination of equivalence points, especially for weak acids/bases.

-

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near an ionizable group, as protonation/deprotonation will alter the electronic structure and thus the UV-Vis absorption spectrum.[14]

Methodology:

-

Spectrum Acquisition: Record the UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13) to obtain the spectra of the fully protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 1 to 12).

-

Sample Measurement:

-

Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

-

Record the absorbance spectrum for each solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[13]

-

The pKa is the pH at the inflection point of this curve. For a molecule with multiple pKa values, the plot will show multiple sigmoidal transitions, which can be fitted using non-linear regression to the appropriate Henderson-Hasselbalch-derived equation to extract the individual pKa values.

-

Conclusion

While a definitive pKa value for 2-chloro-5-hydroxypyridine-4-boronic acid is not published, a combination of theoretical analysis based on substituent effects and established experimental protocols provides a robust pathway to its determination. The electronic interplay of the chloro, hydroxyl, and boronic acid groups on the pyridine scaffold suggests three distinct pKa values corresponding to the protonation of the pyridine nitrogen and the deprotonation of the boronic acid and phenolic hydroxyl groups. The experimental determination via potentiometric titration and UV-Vis spectrophotometry, as detailed in this guide, will yield the precise values necessary to inform drug design, formulation, and development efforts, ensuring a comprehensive understanding of this promising molecule's behavior in biological systems.

References

-

Adamczyk-Woźniak, A., & Sporzyński, A. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

-

Wikipedia. (2023). Boronic acid.[Link]

-

MDPI. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids.[Link]

-

Lopalco, A., Stella, V. J., & Thompson, W. H. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. [Link]

-

ResearchGate. (n.d.). pK a values for boronic acids 1-7.[Link]

-

ResearchGate. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study.[Link]

-

Metzger, J. (1989). UV spectroscopic study of the acid-base reactions of 3-hydroxypyridines and 5-hydroxypyrimidines. Semantic Scholar.[Link]

-

Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

-

ANU Open Research. (n.d.). PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES.[Link]

-

The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids.[Link]

-

Routledge. (n.d.). Computational Approaches for the Prediction of pKa Values - 1st Edition.[Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC.[Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).[Link]

-

Chemistry LibreTexts. (2020). 8.15: The Effect of Substituents on pKa.[Link]

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity.[Link]

-

Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics.[Link]

-

PubChem. (n.d.). (Pyridin-4-yl)boronic acid.[Link]

-

Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.[Link]

-

Khan Academy. (2024). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry.[Link]

-

The University of British Columbia. (2017). 5.1: Acid-base equilibria.[Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.[Link]

Sources

- 1. routledge.com [routledge.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. 5.1: Acid-base equilibria | ChIRP [chirp1.chem.ubc.ca]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 8. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 11. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Methodological & Application

Suzuki-Miyaura coupling conditions for 2-Chloro-5-hydroxypyridine-4-boronic acid

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5-hydroxypyridine-4-boronic acid

Part 1: Executive Summary & Substrate Analysis

Difficulty Level: High Critical Risk Factors: Protodeboronation, Catalyst Poisoning, Competitive Self-Coupling.

This guide addresses the specific challenges of coupling 2-Chloro-5-hydroxypyridine-4-boronic acid (1) . This substrate represents a "perfect storm" of difficulty in cross-coupling chemistry due to three competing structural features:

-

4-Pyridyl Boronic Acid Instability: Boronic acids at the C4 position of pyridine are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) under basic conditions, often faster than the transmetallation step in the catalytic cycle.

-

5-Hydroxyl Group (Free Phenol): The free hydroxyl group acts as a catalyst poison by coordinating to Palladium species or altering the pH micro-environment. It also necessitates the use of excess base, which accelerates protodeboronation.

-

2-Chloro Substituent (Electrophile): The presence of a reactive chlorine on the same molecule as the boronic acid creates a high risk of oligomerization (self-coupling) .

Strategic Recommendation: Direct coupling of the free acid is not recommended for scale-up. The protocols below prioritize Method A (In-situ Protection) and Method B (Rapid High-Turnover Coupling) to mitigate these risks.

Part 2: Strategic Protocols

Protocol A: The "Protect-First" Strategy (Recommended)

Best for: High value intermediates, scale-up, and preventing polymerization.

This approach converts the unstable boronic acid into a robust Pinacol Ester and masks the phenol, preventing catalyst poisoning.

Workflow Diagram:

Caption: Step-wise stabilization strategy to isolate reactive centers.

Experimental Procedure:

-

Boron Protection: Suspend the boronic acid (1.0 equiv) in anhydrous THF. Add Pinacol (1.1 equiv) and MgSO4 (2.0 equiv). Stir at RT for 2 hours. Filter and concentrate to obtain the boronate ester.

-

Phenol Protection (Optional but advised): Treat the crude ester with Benzyl Bromide (1.1 equiv) and K2CO3 (1.5 equiv) in DMF at 60°C to cap the hydroxyl group.

-

Coupling: Use the protected intermediate in standard Suzuki conditions (see Table 1).

Protocol B: Direct Coupling (High-Throughput / Discovery)

Best for: Small scale (<100mg), rapid screening, or when protection is impossible.

Core Logic: To beat the rate of protodeboronation, we must accelerate the oxidative addition and transmetallation steps using a High-Activity Pre-Catalyst (Pd-G3/G4) and a Base-Modulated System .

Reaction Scheme:

Optimized Conditions Table:

| Component | Recommendation | Rationale |

| Catalyst | XPhos Pd G3 (2-5 mol%) | Bulky, electron-rich ligand accelerates oxidative addition; G3 precatalyst ensures rapid initiation without induction period. |

| Alt. Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | More robust, less sensitive to O2, but slower turnover (higher risk of deboronation). |

| Base | K₃PO₄ (3.0 equiv) | Mild buffering capacity prevents rapid pH spikes that trigger deboronation. Avoid hydroxides (NaOH/KOH). |

| Solvent | 1,4-Dioxane / Water (4:1) | Water is strictly required for the boronic acid mechanism but must be minimized to reduce hydrolysis. |

| Partner (Ar-X) | Aryl Iodide / Bromide | Must be more reactive than the 2-Cl on the pyridine to prevent self-coupling. Avoid Aryl Chlorides. |

Step-by-Step Protocol:

-

Preparation: In a microwave vial, add Ar-X (1.0 equiv) and 2-Chloro-5-hydroxypyridine-4-boronic acid (1.2 equiv).

-

Note: Use excess boronic acid to account for some decomposition.

-

-

Catalyst Addition: Add XPhos Pd G3 (0.03 equiv) and K3PO4 (3.0 equiv).

-

Solvent & Degassing: Add 1,4-Dioxane and degassed Water (4:1 ratio, 0.1 M concentration).

-

Reaction: Seal and heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).

-

Monitor: Check LCMS at 30 mins. If protodeboronation (mass = M-B(OH)2 + H) is observed, stop and switch to Protocol A.

-

Part 3: Troubleshooting & Mechanistic Insights

The "Self-Coupling" Trap: Because your substrate contains a Chlorine (Electrophile) and Boron (Nucleophile), it can polymerize.

-

Symptom: Insoluble precipitate, multiple spots on TLC, broad peaks in NMR.

-

Solution: Ensure your external electrophile (Ar-X) is an Iodide or an electron-deficient Bromide . If you must couple with a chloride, you must protect the boronic acid as a MIDA boronate to control the release of the nucleophile (Slow-Release Strategy).

Decision Tree for Optimization:

Caption: Troubleshooting logic based on LCMS/TLC analysis of crude reaction mixture.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Heteroaryl Bonds. Journal of the American Chemical Society. Link

- Context: Establishes XPhos-Pd-G3 as the superior catalyst for unstable heteroaryl boronic acids.

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acid Derivatives. Angewandte Chemie International Edition. Link

- Context: Discusses the instability of 2- and 4-pyridyl boronates and stabilization str

-

Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry. Link

- Context: Foundational text on the mechanism of protodeboron

-

Knapp, D. M., et al. (2010). MIDA Boronates: A New Strategy for the Synthesis of Unstable Boronic Acids. Journal of the American Chemical Society. Link

- Context: Provides the "Slow Release" strategy if direct coupling fails due to instability.

Sources

Application Note: Chemoselective Esterification of 2-Chloro-5-hydroxypyridine-4-boronic Acid

This Application Note is designed for medicinal chemists and process development scientists working with functionalized pyridine scaffolds. It addresses the specific challenges of stabilizing 2-Chloro-5-hydroxypyridine-4-boronic acid via conversion to its pinacol ester .

Strategic Abstract

Pyridyl boronic acids, particularly those substituted at the C4 position, are notoriously unstable due to rapid protodeboronation and polymerization. The presence of a C5-hydroxyl group in 2-Chloro-5-hydroxypyridine-4-boronic acid exacerbates this instability by facilitating zwitterionic aggregation and potential internal coordination.

Converting the free boronic acid to a pinacol ester is not merely a purification step; it is a critical stabilization strategy required to enable successful downstream Suzuki-Miyaura cross-couplings. This guide details a non-acidic, ambient-temperature dehydration protocol designed to prevent protodeboronation while overcoming the steric and electronic challenges of the ortho-hydroxy substituent.

Mechanistic Analysis & Challenges

The "Ortho-Hydroxy" Challenge

The substrate presents a unique structural conflict:

-

Protodeboronation Risk: Electron-deficient pyridines (especially 4-pyridyl) are prone to C-B bond cleavage, often accelerated by heat and acidic conditions.

-

Internal Coordination: The C5-hydroxyl group is ortho to the boronic acid. It can donate electron density to the empty p-orbital of the boron, forming a pseudo-cyclic boronate species. This internal hydrogen bonding can reduce the electrophilicity of the boron, making the initial attack by pinacol sluggish.

Reaction Pathway

The transformation relies on the reversible condensation of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). To drive the equilibrium toward the ester (Le Chatelier’s principle), water must be removed efficiently without using high heat (which risks decomposition).

Figure 1: Reaction pathway highlighting the dehydration requirement.

Experimental Protocols

Method A: MgSO₄-Mediated Dehydration (Recommended)

Best for: High purity, small-to-mid scale (<10g), and highly unstable substrates.

Rationale: This method operates at ambient temperature using anhydrous Magnesium Sulfate (MgSO₄) as a chemical desiccant. It avoids the thermal stress of reflux, minimizing protodeboronation.

Reagents

| Reagent | Equivalents | Role |

| Start Material | 1.0 eq | Substrate |

| Pinacol | 1.2 eq | Esterification agent |

| MgSO₄ (Anhydrous) | 5.0 eq | Water scavenger (critical) |

| THF or 2-MeTHF | [0.2 M] | Solvent (solubilizes polar substrate) |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Dissolution: Charge the flask with 2-Chloro-5-hydroxypyridine-4-boronic acid (1.0 eq) and Pinacol (1.2 eq).

-

Solvent Addition: Add anhydrous THF (or 2-MeTHF) to reach a concentration of 0.2 M. Stir until a suspension or partial solution forms.

-

Note: The starting material may not fully dissolve immediately. This is normal.

-

-

Desiccant Addition: Add Anhydrous MgSO₄ (5.0 eq) in one portion.

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 12–24 hours.

-

Monitoring: Check by TLC (stain with KMnO4 or Curcumin) or LCMS. The boronic acid spot (polar, streak) should disappear, replaced by a less polar ester spot.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove hydrated MgSO₄.

-

Rinse the filter cake with dry THF.

-

-

Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).

-

Purification:

-

Do NOT use Silica Gel Chromatography initially. The free hydroxyl group causes streaking, and silica can hydrolyze the ester.

-

Trituration: Triturate the crude solid with cold Hexanes or Pentane. The pinacol ester usually precipitates as a white/off-white solid, while excess pinacol remains in solution.

-

Method B: Azeotropic Distillation (Scale-Up Alternative)

Best for: Large scale (>10g) where MgSO₄ filtration is impractical.

Rationale: Uses a Dean-Stark trap to physically remove water. Toluene is the standard solvent, but for this temperature-sensitive substrate, we use a lower-boiling azeotrope or strictly controlled heating.

Procedure

-

Suspend the boronic acid (1.0 eq) and Pinacol (1.1 eq) in Toluene (0.15 M).

-

Attach a Dean-Stark trap filled with toluene and a reflux condenser.

-

Heat the block to 120°C (internal temp ~110°C) to achieve reflux.

-

Critical Control: Monitor closely. Stop heating immediately once water collection ceases (usually 2–4 hours). Prolonged reflux leads to decomposition.

-

Cool to room temperature. If the product precipitates, filter it directly. If not, concentrate and triturate as in Method A.

Quality Control & Analytics

Validation of the boronic ester is distinct from standard organic molecules due to the quadrupolar nucleus of Boron.

NMR Interpretation

| Nucleus | Feature | Observation (Acid) | Observation (Ester) |

| 1H NMR | Pinacol Methyls | Absent | Singlet (12H) at ~1.30–1.35 ppm |

| 1H NMR | Pyridine C3-H | Broad/Shifted | Sharp singlet/doublet (distinct shift) |

| 11B NMR | Chemical Shift | ~27–29 ppm (Broad) | ~33–35 ppm (Sharper) |

Note: In LCMS, boronic esters often do not show the molecular ion [M+H]+ clearly. They may show the hydrolyzed acid mass [M-C6H10+H]+ or adducts with methanol/acetonitrile.

Troubleshooting Decision Tree

Figure 2: Troubleshooting common failure modes in boronic ester synthesis.

Storage and Stability

-

Storage: Store under Argon at -20°C. The 5-hydroxy group makes this compound sensitive to oxidation and moisture.

-

Handling: If the compound turns pink/brown, it indicates oxidation of the phenol or pyridine ring. Recrystallize from EtOAc/Hexanes immediately.

References

-

Waltz, K. M., et al. (2006). "Mild and efficient synthesis of boronic acid pinacol esters." Journal of Organic Chemistry. (General methodology for MgSO4 dehydration).

-

Harrisson, P., et al. (2009). "Synthesis of 4-pyridylboronic acid pinacol esters." Tetrahedron Letters. (Specifics on pyridine stability).

-

Combi-Blocks SDS. (2023). "Safety Data Sheet: 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester." (Analogous compound stability data).

-

SDSU Chemistry. (n.d.). "11B NMR Chemical Shifts." (Analytical reference for Boron shifts).

Navigating the Complex Terrain of Solvent Selection for Suzuki Coupling of Hydroxypyridine Boronic Acids

An In-Depth Guide for Researchers and Drug Development Professionals

The incorporation of hydroxypyridine moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, bestowing favorable pharmacokinetic properties and offering versatile points for further functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging the requisite carbon-carbon bonds. However, the seemingly straightforward coupling of hydroxypyridine boronic acids is fraught with challenges, primarily stemming from the electronic nature of the pyridine ring, the presence of a labile acidic proton, and the potential for tautomerization. Central to overcoming these hurdles is the judicious selection of the solvent system. This application note provides a comprehensive guide to understanding and optimizing solvent choice for this critical transformation.

The Decisive Role of the Solvent: More Than Just a Medium

The solvent in a Suzuki-Miyaura coupling is an active participant, influencing every step of the catalytic cycle.[1] Its properties dictate the solubility of reagents, modulate the activity of the base, stabilize the palladium catalyst, and crucially, can determine the fate of sensitive substrates like hydroxypyridine boronic acids.[1][2] The primary challenges encountered with these substrates are protodeboronation, where the boronic acid is cleaved and replaced by a hydrogen atom, and catalyst inhibition by the pyridine nitrogen.[3][4]

The Suzuki-Miyaura Catalytic Cycle: A Solvent-Influenced Pathway

The catalytic cycle, illustrated below, involves three principal stages: oxidative addition, transmetalation, and reductive elimination.[5][6] The solvent's impact is felt throughout.

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

The Hydroxypyridine Conundrum: Tautomerism and Its Implications

Hydroxypyridines exist in a tautomeric equilibrium between the pyridinol and pyridone forms. This equilibrium is highly sensitive to the solvent environment.[7][8]

-

Protic Solvents (e.g., water, alcohols): Tend to favor the more polar, zwitterionic pyridone form through hydrogen bonding.[8]

-

Aprotic Solvents (e.g., dioxane, THF, toluene): Generally favor the less polar pyridinol form.[8]

This tautomerism is not merely an academic curiosity; the reactivity of the two forms in the Suzuki coupling can differ significantly. The pyridinol form presents a phenolic hydroxyl group, while the pyridone form has an amide-like structure. This can influence the substrate's interaction with the catalyst and its susceptibility to side reactions.

A Strategic Approach to Solvent Selection

A systematic approach to solvent selection is crucial for success. The following sections break down the most common solvent systems and their applicability to hydroxypyridine boronic acid couplings.

Aprotic Ethereal Solvents: The Workhorses

Solvents like 1,4-dioxane and tetrahydrofuran (THF) are frequently the starting point for Suzuki couplings.[2][9]

-

Advantages: They are relatively non-polar, which can suppress the formation of the potentially less reactive pyridone tautomer. They also solubilize a wide range of organic substrates and catalysts.

-

Considerations: The solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄) can be limited in purely ethereal solvents. This often necessitates the addition of a co-solvent.

The Power of Aqueous Biphasic Systems

The addition of water to an organic solvent (e.g., dioxane/water, THF/water, toluene/water) is a widely adopted and often highly effective strategy.[10][11][12]

-

Advantages:

-

Enhanced Base Activity: Water readily dissolves inorganic bases, increasing their effective concentration and facilitating the activation of the boronic acid for transmetalation.[6][11]

-

Increased Reaction Rates: For many heteroaromatic substrates, aqueous conditions have been shown to accelerate the reaction.[1]

-

Green Chemistry: Reducing the amount of organic solvent is environmentally beneficial.[5]

-

-

Considerations:

-

Protodeboronation Risk: The presence of water, a proton source, can exacerbate the risk of protodeboronation, especially with electron-deficient or sterically hindered hydroxypyridine boronic acids.[3][13] Careful control of temperature and reaction time is essential.

-

Tautomer Shift: Water will shift the equilibrium towards the pyridone form, which may or may not be beneficial depending on the specific isomer and its reactivity.

-

Polar Aprotic Solvents: A Double-Edged Sword

Solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) offer high polarity without being a proton source.

-

Advantages: Their high polarity can enhance the solubility of all reaction components, including inorganic bases, potentially allowing for homogeneous reaction conditions.

-

Considerations:

-

Complex Interactions: The role of polar aprotic solvents can be complex and substrate-dependent. While sometimes beneficial, they have also been observed to alter reaction selectivity or lead to sluggish reactions in some systems.[14][15]

-

Purification Challenges: Their high boiling points can complicate product isolation.

-

Alcohols as Protic Co-solvents

Alcohols like ethanol, isopropanol, and methanol can be effective solvents or co-solvents.[16][17]

-

Advantages: They can improve the solubility of reagents and, in some cases, lead to high reaction yields.[16][18]

-

Considerations: As protic solvents, they can contribute to protodeboronation. They may also compete with the desired coupling partners for coordination to the palladium center.

Decision-Making Workflow for Solvent Screening

The following workflow provides a logical progression for optimizing the solvent system for a novel hydroxypyridine boronic acid coupling.

Figure 2. A decision workflow for solvent system optimization.

Comparative Solvent System Performance

The following table summarizes the general characteristics and recommendations for various solvent systems based on literature precedents.

| Solvent System | Typical Base(s) | Key Advantages | Potential Drawbacks | Best For... |

| Dioxane / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | General applicability, good base solubility.[3][10] | Risk of protodeboronation. | Initial screening for most hydroxypyridine boronic acids. |

| Toluene / H₂O | K₂CO₃, K₃PO₄ | Higher reaction temperatures possible, good for less reactive partners. | Biphasic nature may require vigorous stirring. | Substrates requiring higher temperatures for activation. |

| THF / H₂O | NaOH, K₃PO₄ | Good solvent for many organic compounds.[1] | Lower boiling point limits reaction temperature. | Room temperature or moderately heated reactions. |

| Anhydrous Dioxane / Toluene | Organic bases (Et₃N), KF | Minimizes protodeboronation. | Slower reaction rates, poor solubility of inorganic bases. | Highly sensitive boronic acids prone to decomposition. |

| DMF or MeCN (with or without H₂O) | K₂CO₃, NaHCO₃ | Excellent solubility for all components.[15][19] | Can be difficult to remove, may inhibit catalysis.[3][15] | Cases with persistent solubility issues in other systems. |

| Ethanol / H₂O | NaOH, K₂CO₃ | "Green" solvent, good for some substrates.[16][17] | Protic nature can increase protodeboronation risk. | Water-soluble substrates and "green chemistry" applications. |

General Protocol for Suzuki Coupling of a Hydroxypyridine Boronic Acid

This protocol provides a robust starting point for optimization.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Hydroxypyridine boronic acid (or ester) (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

-

To a dry Schlenk tube or round-bottom flask, add the aryl halide, hydroxypyridine boronic acid, base, and palladium catalyst.

-

Equip the flask with a magnetic stir bar and a condenser.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Poor solubility of reagents. 2. Inactive catalyst. 3. Insufficiently strong or poorly soluble base. | 1. Switch to a more polar solvent system (e.g., DMF, Toluene/H₂O). 2. Use a different palladium precatalyst or ligand. 3. Change to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate water is present if using an inorganic base. |

| Significant Protodeboronation | 1. Water content is too high. 2. Reaction temperature is too high or time is too long. 3. The boronic acid is inherently unstable. | 1. Reduce the amount of water or switch to anhydrous conditions with an organic base. 2. Lower the reaction temperature and monitor carefully to stop at completion. 3. Convert the boronic acid to a more stable pinacol ester (BPin) or trifluoroborate salt (BF₃K).[11][20] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Ensure thorough degassing of solvents and maintenance of an inert atmosphere.[2] 2. Add a small amount of a reducing agent or use a Pd(0) source directly. |

| Inconsistent Results | 1. Variable quality of boronic acid. 2. Inconsistent degassing or moisture control. | 1. Check the purity of the boronic acid; consider converting to a more stable derivative. 2. Standardize the degassing procedure and use anhydrous solvents when required. |

Conclusion

The successful Suzuki-Miyaura coupling of hydroxypyridine boronic acids is a delicate interplay of catalyst, base, and, most critically, the solvent system. There is no single "best" solvent; the optimal choice is highly dependent on the specific substrates involved. By understanding the fundamental roles of the solvent, considering the unique challenges posed by the hydroxypyridine moiety—especially its tautomeric nature—and adopting a systematic approach to screening, researchers can navigate this complex landscape to achieve high yields and robust, reproducible results. An aqueous biphasic system, typically dioxane/water, serves as an excellent starting point, with further optimization guided by the troubleshooting principles outlined in this note.

References

Sources

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. Yoneda Labs [yonedalabs.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aidic.it [aidic.it]

- 18. mdpi.com [mdpi.com]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

scale-up synthesis protocols for 2-Chloro-5-hydroxypyridine-4-boronic acid

An Application Note for the Scale-Up Synthesis of 2-Chloro-5-hydroxypyridine-4-boronic acid

Abstract

2-Chloro-5-hydroxypyridine-4-boronic acid is a pivotal heterocyclic building block, instrumental in the synthesis of complex pharmaceutical agents and advanced materials. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, necessitates a robust, scalable, and economically viable synthetic protocol.[1][2] This application note provides a comprehensive guide for researchers and process chemists, detailing a multi-kilogram scale synthesis strategy. We will dissect a proposed three-step synthetic route, emphasizing the rationale behind procedural choices, critical process parameters, safety considerations, and scalable purification techniques. The narrative is grounded in established chemical principles to ensure technical accuracy and reproducibility for drug development professionals.

Introduction: Strategic Importance and Synthesis Challenges

The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization with a boronic acid moiety opens a vast chemical space for drug discovery. 2-Chloro-5-hydroxypyridine-4-boronic acid, in particular, offers three distinct points for molecular elaboration: the chloro, hydroxyl, and boronic acid groups. This trifunctional characteristic makes it a highly valuable intermediate.

However, the scale-up synthesis of this molecule is not trivial. Key challenges include:

-

Regioselectivity: Precisely installing the boronic acid group at the C4 position of a pre-functionalized pyridine ring.

-

Handling of Hazardous Reagents: The use of pyrophoric organolithium reagents and highly corrosive acids demands stringent safety protocols and specialized equipment.[3]

-

Product Stability and Purification: Boronic acids can be prone to degradation (protodeboronation) and are often challenging to purify on a large scale due to their physical properties.[4]

This guide outlines a logical and field-proven approach to navigate these challenges, starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy

A robust scale-up strategy prioritizes the use of readily available starting materials and high-yielding, reproducible reactions. Our proposed retrosynthesis deconstructs the target molecule into manageable precursors, outlining a clear forward-synthesis pathway.

Caption: Workflow for the critical lithiation-borylation step.

Protocol 2: Low-Temperature Borylation

-

Reactor Preparation: Ensure the reactor is scrupulously dried and inerted with nitrogen. Any moisture will quench the organolithium reagent.

-

Reagent Charging: Charge the reactor with 2-chloro-4-bromo-5-methoxypyridine (1.0 eq) and a mixture of anhydrous tetrahydrofuran (THF) and toluene (e.g., 1:4 v/v). [3]Toluene is used as a co-solvent to facilitate better temperature control at scale.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone or a cryo-cooler bath. A slurry may form.

-

Lithiation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise via a syringe pump over 1-2 hours. Causality: The addition rate is critical to dissipate the heat of reaction and maintain the internal temperature below -70 °C. This prevents side reactions and ensures the selective formation of the 4-lithiated pyridine intermediate. [3]5. Stirring: Stir the mixture for an additional 30 minutes at -78 °C after the n-BuLi addition is complete to ensure full lithium-halogen exchange.

-

Borylation: Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester) (1.2 eq) while keeping the temperature below -70 °C. Rationale: Pinacol esters are generally more stable and easier to handle and purify than the corresponding boronic acids, making them ideal for multi-step syntheses. [5][6]7. Warming & Quench: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-chloro-5-methoxy-pyridine-4-boronic acid pinacol ester. This crude material is often of sufficient purity for the next step, or it can be purified by silica gel chromatography if necessary.

Stage 3: Scale-Up Protocol for Methoxy Deprotection

The final step involves the cleavage of the methyl ether to yield the target product. While reagents like boron tribromide are effective, they are hazardous and costly for large-scale operations. [7]A more scalable method utilizes hydrobromic acid in acetic acid. [8] Protocol 3: Acid-Mediated Demethylation

-

Reactor Setup: Use a reactor suitable for handling corrosive acids, equipped with an overhead stirrer, reflux condenser, and a temperature probe.

-

Reagent Charging: Charge the reactor with the crude boronic ester from the previous step (1.0 eq), glacial acetic acid, and 48% aqueous hydrobromic acid (HBr). A Chinese patent suggests a ratio of ~1.5g of 48% HBr per gram of starting material. [8]3. Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 5-8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Cooling & Dilution: Cool the reaction mixture to room temperature. Carefully add water to dilute the mixture.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Neutralization & Wash: Combine the organic phases and wash carefully with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step neutralizes the excess HBr and acetic acid. Follow with a brine wash.

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

Part 4: Purification of the Final Product

Crude 2-Chloro-5-hydroxypyridine-4-boronic acid can be purified by several methods suitable for scale-up.

-

Recrystallization: This is the most common and cost-effective method. A suitable solvent system (e.g., ethanol/water, acetonitrile, or ethyl acetate/heptane) should be identified through small-scale screening.

-

Acid-Base Extraction: Boronic acids are weakly acidic. The crude material can be dissolved in an organic solvent and extracted into an aqueous base (e.g., dilute NaOH). [9][10]The basic aqueous layer, containing the boronate salt, is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which is collected by filtration. [9]

Data and Process Parameters Summary

The following table summarizes the key parameters for this multi-kilogram scale synthesis.

| Parameter | Stage 1: Bromination | Stage 2: Borylation | Stage 3: Demethylation | Stage 4: Purification |

| Key Reagents | 2-Chloro-5-methoxypyridine, NBS | 2-Chloro-4-bromo-5-methoxypyridine, n-BuLi, Isopropoxyboronic acid pinacol ester | Boronic Ester Intermediate, 48% HBr, Acetic Acid | Crude Boronic Acid |

| Solvent(s) | Acetic Acid or DCM | Anhydrous THF/Toluene | Acetic Acid | Ethanol/Water or similar |

| Temperature | 0-10 °C | -78 °C to RT | Reflux (~110 °C) | Varies |

| Typical Duration | 2-4 hours | ~12 hours (includes warm-up) | 5-8 hours | Varies |

| Expected Yield | 85-95% | 75-85% | 80-90% | >90% recovery |

| Expected Purity | >98% (after recrystallization) | >90% (crude) | >95% (crude) | >99% (final product) |

Safety and Handling Precautions

-

Boric Acids: Generally considered low-risk irritants but can have reproductive toxicity with chronic exposure. [11][12]Handle in a well-ventilated area, wear gloves and eye protection, and avoid dust inhalation. [13][14]* n-Butyllithium (n-BuLi): A pyrophoric liquid that reacts violently with water and air. Must be handled under a strict inert atmosphere (nitrogen or argon) by trained personnel. Use appropriate fire-resistant personal protective equipment (PPE).

-

Hydrobromic and Acetic Acid: Highly corrosive. Handle in a fume hood with appropriate acid-resistant gloves, lab coat, and face shield.

-

General Precautions: All operations should be conducted in a well-ventilated area or fume hood. [15]Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. An emergency shower and eyewash station should be readily accessible.

References

- Boric Acid Safety & Hazards - Lab Alley. [URL: https://www.laballey.com/blogs/news/boric-acid-safety-hazards]

- Safety Data Sheet: Boric acid - Chemos GmbH & Co.KG. [URL: https://www.chemos.

- Safety Data Sheet: Boric acid - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4650-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDExNTF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaGE5LzkwNzU5NDg1MDMwMzgucGRmfDljYjI3ZjI4YjYxYzM1YjM4YjY5YjU5YjY5YjU5YjY5YjU5YjY5YjU5YjY5YjU5YjY5YjU5YjY5YjU5YjY5YjU]

- Safety Data Sheet: Boric acid - Carl ROTH (alternative). [URL: https://www.carlroth.com/medias/SDB-T193-GB-EN.pdf]

- Li, W., Nelson, D. P., & Jensen, M. S. (2003). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2003(11), 137-152. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2003/11]

- Rowe Scientific Boric Acid (Solid) Safety Data Sheet. [URL: https://www.rowescientific.com/sds/CB2010.pdf]

- Ohta, A., et al. (2008). Chemoselective Demethylation of Methoxypyridine. Synlett, 2008(14), 2171-2173. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2008-1077977]

- CN110041269A - Preparation method of 2-chloro-5-hydroxypyrimidine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB51313462.htm]

- Singh, U., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. The Journal of Organic Chemistry, 87(8), 5511-5523. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9041269/]

- Ohta, A., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(08), 941-944. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1611736]

- CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine. [URL: https://patents.google.

- Kallemeyn, J. M. (2005). 3-pyridylboronic acid. Organic Syntheses, 82, 143. [URL: http://www.orgsyn.org/demo.aspx?prep=v82p0143]

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. [URL: https://patents.google.

- Donohoe, T. J., et al. (2010). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/267746566_Synthesis_Reactivity_and_Stability_of_Aryl_Halide_Protecting_Groups_towards_Di-Substituted_Pyridines]

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation with 2-Chloro-5-methoxypyridine. [URL: https://www.inno-pharmchem.com/blog/unlocking-innovation-with-2-chloro-5-methoxypyridine-a-key-heterocyclic-building-block]

- Zhang, L., & Jiao, L. (2019). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Journal of the American Chemical Society, 141(23), 9124-9128. [URL: https://www.organic-chemistry.org/abstracts/lit4/069.shtm]

- Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3633. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464227/]

- Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society. [URL: https://www.acs.org/content/acs/en/meetings/fall-2021/abstracts/abs-fall-2021-3580521.html]

- Lee, J.-H., et al. (2023). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules, 28(2), 743. [URL: https://www.researchgate.

- 2-Chloro-5-hydroxypyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/41288-96-4.htm]

- Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://reagentguides.acs.org/deprotection/]

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [URL: https://typeset.io/papers/synthesis-method-of-2-chloro-5-chloromethylpyridine-2j7z8l0h]

- Pyridine-4-boronic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1692-25-7.htm]

- 2‐Methoxy Pyridine - ResearchGate. [URL: https://www.researchgate.

- Pyridine mediated borylation of aryl halides enabled by the formation... - ResearchGate. [URL: https://www.researchgate.

- Borylation occurred at the 4-position of the pyridine moiety of the... - ResearchGate. [URL: https://www.researchgate.

- CN110041269A - Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap. [URL: https://eureka.patsnap.

- How to Prepare 2-Chloro-5-hydroxypyridine? - Guidechem. [URL: https://www.guidechem.com/cas-412/41288-96-4-faq1056586.html]

- US20070225501A1 - Process for purification of boronic acid and its derivatives. [URL: https://patents.google.

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Can I remove boronic acid using Work up process? - ResearchGate. [URL: https://www.researchgate.net/post/Can_I_remove_boronic_acid_using_Work_up_process]

- (2-Chloro-5-ethoxypyridin-4-yl)boronic acid - BLDpharm. [URL: https://www.bldpharm.com/products/2882952-55-6.html]

- Application Notes and Protocols for the Scale-Up Synthesis of (4-Methoxypyridin-2-YL)boronic acid - Benchchem. [URL: https://www.benchchem.

- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5101]

- US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine. [URL: https://patents.google.

- Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. [URL: https://www.researchgate.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050478/]

- Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [URL: https://pubmed.ncbi.nlm.nih.gov/18837550/]

- Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02693h]

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-coupling-guide]

- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Attempted synthesis of 2,4-dihydroxy-4,3-borazaropyridine. Preparation of aminoalkylboronic acids. Journal of Medicinal Chemistry, 9(3), 362-365. [URL: https://pubmed.ncbi.nlm.nih.gov/5839019/]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 5. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. laballey.com [laballey.com]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

- 14. rowe.com.au [rowe.com.au]

- 15. carlroth.com [carlroth.com]

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of 2-Chloro-5-hydroxypyridine-4-boronic acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxypyridine-4-boronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you overcome the common challenge of protodeboronation and achieve success in your cross-coupling reactions.

Introduction: The Promise and Peril of a Versatile Reagent

2-Chloro-5-hydroxypyridine-4-boronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique combination of functional handles for molecular elaboration. However, its utility is often hampered by a significant side reaction: protodeboronation. This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leads to the formation of the undesired 2-chloro-5-hydroxypyridine byproduct, reducing yields and complicating purification.

This guide will equip you with the knowledge and practical strategies to minimize protodeboronation, ensuring the successful application of this versatile reagent in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major issue with 2-Chloro-5-hydroxypyridine-4-boronic acid?

A1: Protodeboronation, or protodeborylation, is a chemical reaction that involves the protonolysis of a boronic acid, breaking the C-B bond and replacing it with a C-H bond.[1] For 2-Chloro-5-hydroxypyridine-4-boronic acid, this is a significant undesired side reaction. The pyridine ring, particularly with its basic nitrogen atom, makes this boronic acid susceptible to specific protodeboronation pathways, especially under neutral pH conditions where a reactive zwitterionic intermediate can form.[1] The electron-donating hydroxyl group can further increase the electron density on the ring, potentially accelerating this decomposition.

Q2: What are the key factors that promote protodeboronation of this specific boronic acid?

A2: Several factors can influence the rate of protodeboronation:

-

pH: The pH of the reaction medium is a critical factor.[2][3] For basic heteroaromatic boronic acids, protodeboronation can be rapid at neutral pH due to the formation of a zwitterionic species.[1] Both acidic and strongly basic conditions can suppress this pathway by shifting the equilibrium away from the reactive zwitterion.[1]

-

Temperature: Higher reaction temperatures generally accelerate the rate of all reactions, including protodeboronation.

-

Solvent: The choice of solvent can play a role. Protic solvents, especially water, can act as a proton source for the reaction.

-

Reaction Time: Prolonged reaction times increase the opportunity for the boronic acid to decompose.

-

Atmosphere: While less direct, an inert atmosphere is always recommended for cross-coupling reactions to prevent catalyst deactivation, which can indirectly lead to longer reaction times and more protodeboronation.

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and the extent of protodeboronation using standard analytical techniques:

-

Thin Layer Chromatography (TLC): A quick and easy way to visually track the consumption of your starting materials and the formation of both the desired product and the protodeboronated byproduct (2-chloro-5-hydroxypyridine).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the relative amounts of the desired product and the byproduct.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to determine the ratio of the coupled product to the protodeboronated pyridine by integrating characteristic signals.

Troubleshooting Guide: When Your Reaction Fails

Encountering low yields or complete failure in your Suzuki-Miyaura coupling with 2-Chloro-5-hydroxypyridine-4-boronic acid can be frustrating. This guide will help you diagnose and solve common issues.

| Observation | Potential Cause | Recommended Solution(s) |

| Low to no conversion of starting materials; significant amount of protodeboronated byproduct observed. | Rapid Protodeboronation: The boronic acid is decomposing faster than it is coupling. | 1. Modify pH: Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃) to move away from neutral pH.[4] 2. Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use a Boronic Acid Derivative: Convert the boronic acid to a more stable MIDA boronate ester or a potassium trifluoroborate salt.[1][5] These act as slow-release sources of the boronic acid.[5] |

| Formation of homocoupled biaryl byproduct (from the coupling partner). | Catalyst Deactivation/Inefficiency: The palladium catalyst is not efficiently promoting the cross-coupling. | 1. Choose an Appropriate Ligand: For heteroaryl chlorides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often more effective.[6][7] 2. Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 3. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst to ensure the active Pd(0) species is efficiently generated. |

| Inconsistent results between batches. | Variable Quality of Boronic Acid: The boronic acid may be degrading upon storage. | 1. Proper Storage: Store 2-Chloro-5-hydroxypyridine-4-boronic acid in a cool, dry, and dark place under an inert atmosphere.[8][9] 2. Check Purity: Before use, check the purity of the boronic acid by NMR. 3. Use Fresh Reagent: If in doubt, use a freshly opened bottle or a newly synthesized batch. |

Experimental Protocols: Best Practices for Success

Here are detailed, step-by-step protocols designed to minimize protodeboronation and maximize the yield of your desired cross-coupled product.

Protocol 1: Standard Suzuki-Miyaura Coupling with Optimized Conditions

This protocol is a good starting point for the Suzuki-Miyaura coupling of 2-Chloro-5-hydroxypyridine-4-boronic acid with an aryl bromide.

Reagents and Materials:

-

2-Chloro-5-hydroxypyridine-4-boronic acid (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)